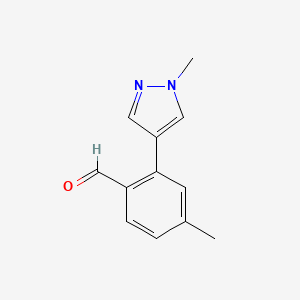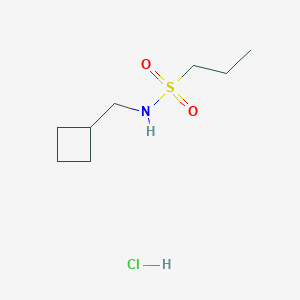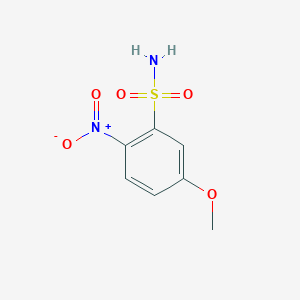
5-Methoxy-2-nitrobenzenesulfonamide
Overview
Description
5-Methoxy-2-nitrobenzenesulfonamide is an organic compound with the chemical formula C7H8N2O5S. It has a molecular weight of 232.22 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H8N2O5S/c1-14-6-3-2-5 (9 (10)11)4-7 (6)15 (8,12)13/h2-4H,1H3, (H2,8,12,13) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 222-227°C .Scientific Research Applications
Application in Synthesis and Chemical Reactions
5-Methoxy-2-nitrobenzenesulfonamide, along with its related compounds, is significantly utilized in chemical synthesis. For instance, 2- and 4-Nitrobenzenesulfonamides, closely related to the compound , are used for the preparation of secondary amines and as a means for protecting amines. These sulfonamides can undergo smooth alkylation and deprotection via Meisenheimer complexes, yielding secondary amines in high yields (Fukuyama, Jow, & Cheung, 1995). Additionally, derivatives of 4-nitrobenzenesulfonamides have been synthesized and found effective in inhibiting bacterial biofilms and exhibiting mild cytotoxicity (Abbasi et al., 2020).
Role in Corrosion Inhibition
Compounds like (1-(5-fluoro-2-(methylthio) pyrimidine-4-yl) piperidine-4-yl)-4-nitrobenzenesulfonamide, which is structurally similar to this compound, have been studied for their corrosion inhibition properties. These compounds have been investigated using quantum chemical calculations and molecular dynamics simulations to understand their effectiveness in protecting metal surfaces (Kaya et al., 2016).
Use in Solid-Phase Synthesis
In solid-phase synthesis, polymer-supported benzenesulfonamides prepared from compounds like 2/4-nitrobenzenesulfonyl chloride have been used as key intermediates in various chemical transformations. This application involves the use of these compounds in producing a range of diverse privileged scaffolds (Fülöpová & Soural, 2015).
Photodynamic Therapy and Fluorophore Studies
Derivatives of benzenesulfonamides, including those with methoxy and nitro groups, have been explored for their potential in photodynamic therapy, particularly in treating cancer. These compounds show promising fluorescence properties and high singlet oxygen quantum yield, which are important for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Electrochemical Applications
Compounds like 2-Methoxy-4-Nitrophenyl derivatized carbon powder, closely related to this compound, have been studied for their electrochemical behavior. These studies have implications for developing advanced materials with specific electrochemical properties (Pandurangappa & Ramakrishnappa, 2006).
Safety and Hazards
The safety data sheet for 5-Methoxy-2-nitrobenzenesulfonamide indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .
Mechanism of Action
Target of Action
It’s worth noting that sulfonamides, a group of compounds to which 5-methoxy-2-nitrobenzenesulfonamide belongs, are known to target bacterial metabolic pathways .
Mode of Action
They act as competitive inhibitors of the enzyme dihydropteroate synthetase, DHPS . This enzyme is vital in the synthesis of folate, which is required for cells to make nucleic acids, such as DNA or RNA .
Biochemical Pathways
It’s worth noting that the compound is derived from dimboa, a benzoxazinoid, and its accumulation in damaged tissues is contingent upon a functional benzoxazinoid biosynthesis pathway .
Result of Action
It’s worth noting that physiological doses of exogenous 5-methoxy-2-nitrophenol, a compound similar to this compound, increased the wound-induced expression of defense genes and emission of terpenoids .
Action Environment
It’s worth noting that the compound’s accumulation in damaged tissues is contingent upon a functional benzoxazinoid biosynthesis pathway , suggesting that the compound’s action may be influenced by the plant’s internal biochemical environment.
Biochemical Analysis
Biochemical Properties
5-Methoxy-2-nitrobenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The interaction with these enzymes can lead to the formation of reactive metabolites that may further interact with other cellular components . Additionally, this compound can bind to specific proteins, altering their function and potentially leading to changes in cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can affect the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain enzymes involved in DNA repair, resulting in increased DNA damage and potential cell death . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the cellular response to various stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of degradation products that may have different biological activities . Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, such as sustained activation of stress response pathways and alterations in cell cycle regulation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific cellular pathways. At higher doses, it can induce significant toxic effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects. These findings highlight the importance of dosage optimization in experimental and therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within the cell. The compound’s metabolism can also result in the production of reactive oxygen species, contributing to oxidative stress and potential cellular damage.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound’s localization to the nucleus can affect gene expression and DNA repair processes.
Properties
IUPAC Name |
5-methoxy-2-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O5S/c1-14-5-2-3-6(9(10)11)7(4-5)15(8,12)13/h2-4H,1H3,(H2,8,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZMQHXLTNDKCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


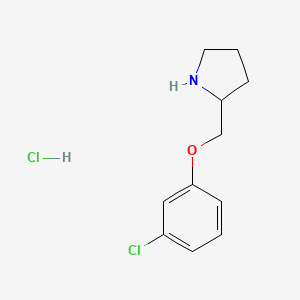

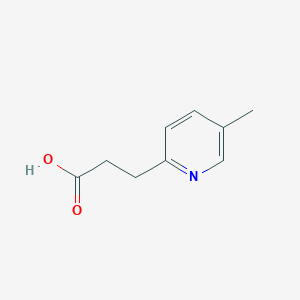
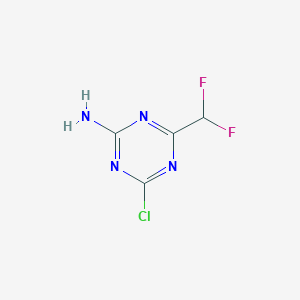
![2-Chloro-5-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]pyridine](/img/structure/B1432371.png)
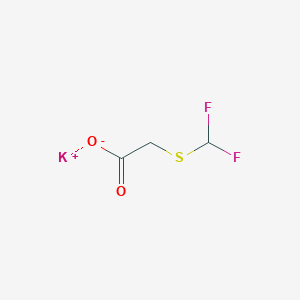

amine](/img/structure/B1432374.png)
![5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B1432375.png)
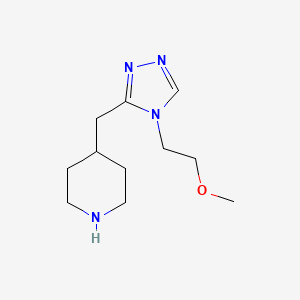
![1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1'-cyclohexane]-2,5-dione](/img/structure/B1432378.png)
